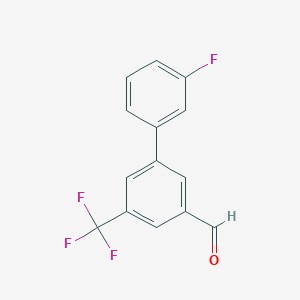![molecular formula C19H38NaO9P B12070127 sodium;2,3-dihydroxypropyl [(2R)-2-hydroxy-3-tridecanoyloxypropyl] phosphate](/img/structure/B12070127.png)
sodium;2,3-dihydroxypropyl [(2R)-2-hydroxy-3-tridecanoyloxypropyl] phosphate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Sodium 2,3-dihydroxypropyl [(2R)-2-hydroxy-3-tridecanoyloxypropyl] phosphate is a complex compound with the following chemical formula : Sodium 2,3-dihydroxypropyl [(2R)-2-hydroxy-3-tridecanoyloxypropyl] phosphate is a complex compound with the following chemical formula: C₂₄H₄₈NaO₉P . It consists of a sodium ion (Na⁺) and a lipid-like structure containing hydroxyl groups and fatty acid esters. The compound plays essential roles in various biological processes due to its amphiphilic nature, which allows it to interact with both hydrophilic and hydrophobic environments .
準備方法
Synthetic Routes:: The synthetic preparation of this compound involves several steps. One common approach is to start with glycerol, which undergoes selective phosphorylation at the 2,3-dihydroxypropyl moiety. Subsequent esterification with tridecanoic acid yields the desired compound.
Reaction Conditions::- Phosphorylation: Glycerol is treated with a phosphorylating agent (e.g., phosphoric acid or phosphorus oxychloride) under controlled conditions.
- Esterification: The phosphorylated glycerol reacts with tridecanoic acid (or its derivative) in the presence of a suitable catalyst (e.g., acid or base).
Industrial Production:: Industrial-scale production typically involves enzymatic processes or chemical synthesis. Enzymatic methods utilize phosphotransferases to catalyze the phosphorylation step, while chemical synthesis employs established organic chemistry techniques.
化学反応の分析
Reactions::
- Hydrolysis : The compound can undergo hydrolysis, breaking the ester bonds to release the fatty acid and glycerol components.
- Phosphorylation/Dephosphorylation : The phosphate group can be phosphorylated or dephosphorylated, affecting its biological activity.
- Hydrolysis : Acidic or alkaline conditions (e.g., hydrochloric acid, sodium hydroxide).
- Phosphorylation/Dephosphorylation : Phosphorylating agents (e.g., ATP) or phosphatases.
Major Products:: Hydrolysis yields tridecanoic acid, glycerol, and inorganic phosphate.
科学的研究の応用
- Cell Membrane Composition : The compound contributes to cell membrane integrity and fluidity.
- Signaling Pathways : It participates in intracellular signaling cascades.
- Lipid Metabolism : It plays a role in lipid metabolism and transport.
作用機序
The compound’s mechanism of action involves interactions with cell membranes, modulating membrane fluidity, and influencing membrane-bound enzymes and receptors. It may also affect lipid-mediated signaling pathways.
類似化合物との比較
While sodium 2,3-dihydroxypropyl [(2R)-2-hydroxy-3-tridecanoyloxypropyl] phosphate is unique due to its specific fatty acid composition, similar compounds include other phosphorylated lipids, such as phosphatidylcholine and phosphatidylethanolamine.
特性
分子式 |
C19H38NaO9P |
|---|---|
分子量 |
464.5 g/mol |
IUPAC名 |
sodium;2,3-dihydroxypropyl [(2R)-2-hydroxy-3-tridecanoyloxypropyl] phosphate |
InChI |
InChI=1S/C19H39O9P.Na/c1-2-3-4-5-6-7-8-9-10-11-12-19(23)26-14-18(22)16-28-29(24,25)27-15-17(21)13-20;/h17-18,20-22H,2-16H2,1H3,(H,24,25);/q;+1/p-1/t17?,18-;/m1./s1 |
InChIキー |
QMTXFWSDPFMLQS-MVFUPKDGSA-M |
異性体SMILES |
CCCCCCCCCCCCC(=O)OC[C@H](COP(=O)([O-])OCC(CO)O)O.[Na+] |
正規SMILES |
CCCCCCCCCCCCC(=O)OCC(COP(=O)([O-])OCC(CO)O)O.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。








![(17-Acetyl-6-chloro-3-hydroxy-10,13-dimethyl-1,2,3,8,9,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl) acetate](/img/structure/B12070084.png)







